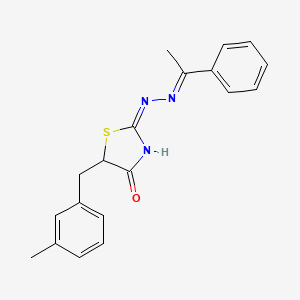
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) is a complex organic compound that belongs to the class of thiazolidinediones and hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the thiazolidinedione ring with a hydrazone moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) typically involves the following steps:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring can be synthesized by the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a 3-methylbenzyl halide.
Formation of the Hydrazone Moiety: The hydrazone moiety is formed by the condensation of the thiazolidinedione derivative with an appropriate hydrazine derivative, such as 1-phenylethylidene hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the hydrazone moiety to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antidiabetic agent due to the thiazolidinedione moiety, which is known to improve insulin sensitivity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) involves its interaction with specific molecular targets and pathways. The thiazolidinedione ring is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The hydrazone moiety may contribute to its antimicrobial activity by interacting with microbial enzymes and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE: Lacks the hydrazone moiety, which may result in different biological activities.
2-((1-PHENYLETHYLIDENE)HYDRAZONE): Lacks the thiazolidinedione ring, which may affect its antidiabetic potential.
Uniqueness
The combination of the thiazolidinedione ring and the hydrazone moiety in 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) makes it unique, as it may exhibit a broader range of biological activities compared to its individual components. This dual functionality can be advantageous in developing multifunctional therapeutic agents.
Properties
IUPAC Name |
(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-8-15(11-13)12-17-18(23)20-19(24-17)22-21-14(2)16-9-4-3-5-10-16/h3-11,17H,12H2,1-2H3,(H,20,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWAFWEONYKHV-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














